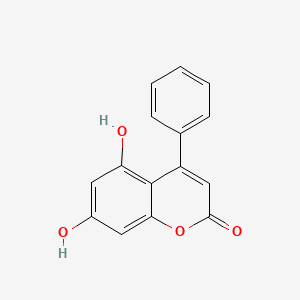
5,7-二羟基-4-苯基香豆素
描述
Serratin is a neoflavonoid.
5,7-Dihydroxy-4-phenylcoumarin is a natural product found in Passiflora serratodigitata with data available.
科学研究应用
杂环砌块
5,7-二羟基-4-苯基香豆素被用作杂环砌块,用于合成各种复杂的 органические соединения .
荧光探针
许多香豆素衍生物,包括 5,7-二羟基-4-苯基香豆素,由于其强荧光而在荧光探针中具有应用价值 .
染料和光学材料
香豆素衍生物的强荧光也使它们在染料和光学材料的创建中具有价值 .
抗凝血活性
许多香豆素衍生物已被发现具有抗凝血活性,这可能适用于 5,7-二羟基-4-苯基香豆素 .
抗炎活性
香豆素衍生物已被发现具有抗炎活性,这可能适用于 5,7-二羟基-4-苯基香豆素 .
抗菌活性
抗癌活性
抗 HIV 活性
作用机制
Target of Action
The primary target of 5,7-Dihydroxy-4-phenylcoumarin is the microtubule-associated protein 1A/1B light chain 3 (LC3) . This compound is used to reduce the levels of mHTT in an allele-selective manner in cultured HD mouse neurons .
Mode of Action
5,7-Dihydroxy-4-phenylcoumarin interacts with its target LC3 by binding to it. This interaction leads to the degradation of the target protein . The compound is part of a class of molecules known as autophagy-tethering compounds (ATTECs) that hijack the autophagy protein LC3 for targeted degradation .
Biochemical Pathways
The compound affects the lysosomal pathways . It is part of the emerging degrader technologies that harness alternative degradation machineries, especially lysosomal pathways . The compound is involved in the process of targeted protein degradation (TPD), providing unprecedented opportunities for drug discovery .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The compound enhances apoptosis in tumor cells due to the arrest of the G2/M stage in the cell cycle . This indicates that the compound could have potential anti-cancer properties.
Action Environment
The action, efficacy, and stability of 5,7-Dihydroxy-4-phenylcoumarin can be influenced by various environmental factors. It’s important to note that the compound is a solid at room temperature , which could influence its stability and efficacy.
生化分析
Biochemical Properties
5,7-Dihydroxy-4-phenylcoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the inflammatory response. Additionally, 5,7-Dihydroxy-4-phenylcoumarin can modulate the activity of nicotinic acetylcholine receptors, acting as a positive allosteric modulator. This interaction enhances the receptor’s response to acetylcholine, leading to increased ion flow and cellular signaling .
Cellular Effects
5,7-Dihydroxy-4-phenylcoumarin exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to decrease the levels of reactive oxygen species in cells, thereby reducing oxidative stress. It also affects the expression of melanin synthesis-associated proteins, such as microphthalmia-associated transcription factor, tyrosinase, and tyrosinase-related proteins . These effects contribute to its potential use in treating conditions related to oxidative stress and pigmentation disorders.
Molecular Mechanism
The molecular mechanism of 5,7-Dihydroxy-4-phenylcoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as the autophagy protein microtubule-associated protein 1A/1B light chain 3 (LC3), facilitating targeted degradation of cellular components through the autophagy-lysosome pathway . Additionally, 5,7-Dihydroxy-4-phenylcoumarin acts as a positive allosteric modulator of nicotinic acetylcholine receptors, enhancing their activity and promoting neuroprotective effects . These interactions highlight the compound’s potential in therapeutic applications targeting neurodegenerative and inflammatory disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dihydroxy-4-phenylcoumarin have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that 5,7-Dihydroxy-4-phenylcoumarin can maintain its biological activity for several weeks when stored at appropriate temperatures . Its effects on cellular function may diminish over time, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of 5,7-Dihydroxy-4-phenylcoumarin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
5,7-Dihydroxy-4-phenylcoumarin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include hydroxylation, glucuronidation, and sulfation, which facilitate the compound’s excretion from the body . The metabolic pathways of 5,7-Dihydroxy-4-phenylcoumarin also influence its bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 5,7-Dihydroxy-4-phenylcoumarin is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion and is also actively transported by certain membrane transporters . Once inside the cell, 5,7-Dihydroxy-4-phenylcoumarin may localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 5,7-Dihydroxy-4-phenylcoumarin is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with specific biomolecules to modulate cellular processes . Additionally, post-translational modifications, such as phosphorylation, may influence its targeting to specific subcellular compartments, enhancing its therapeutic potential.
属性
IUPAC Name |
5,7-dihydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQKUJNSVHEHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228251 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-73-8 | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-4-phenylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)
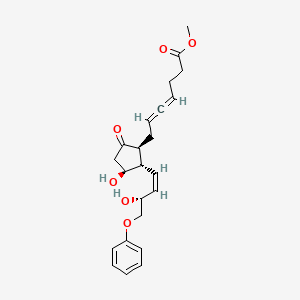
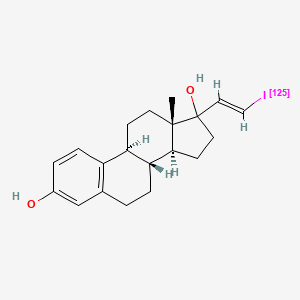
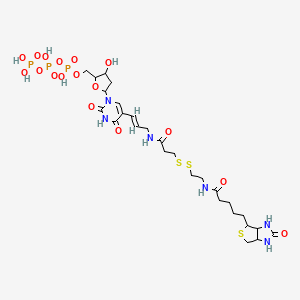
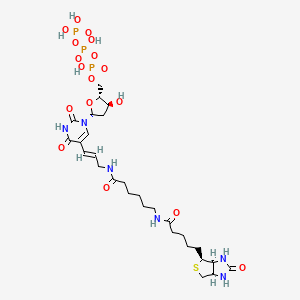

![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)

![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)

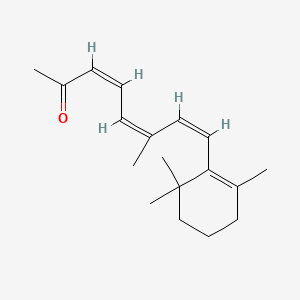
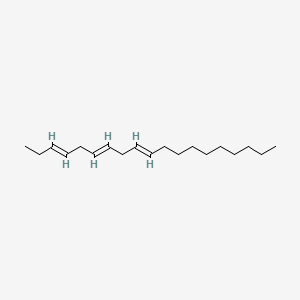
![2-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-4,5-dihydro-1H-imidazole](/img/structure/B1236119.png)
